Mass Shift Discrimination
Doxapram-d8 incorporates eight deuterium atoms at the morpholine ring positions, increasing molecular weight from 378.50 Da (unlabeled doxapram) to 386.56 Da . This +8 Da mass difference provides unambiguous mass spectrometric discrimination between the internal standard and the endogenous analyte in biological matrices, enabling accurate quantification without signal overlap [1]. The mass shift places the labeled compound well outside the natural isotopic abundance distribution of unlabeled doxapram, eliminating interference from the M+1, M+2, and M+3 isotopologues that would otherwise compromise quantitation [2].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 386.56 Da |
| Comparator Or Baseline | Unlabeled doxapram: 378.50 Da |
| Quantified Difference | +8 Da mass shift |
| Conditions | Theoretical calculation based on C24H22D8N2O2 (Doxapram-d8) vs C24H30N2O2 (unlabeled doxapram) |
Why This Matters
The +8 Da mass shift ensures baseline mass spectrometric separation between the internal standard and the analyte, a prerequisite for accurate quantitative bioanalysis in complex biological matrices.
- [1] MedChemExpress. Doxapram-d8 Product Page. Cat No. HY-B0551S. View Source
- [2] Davison AS, Milan AM, Dutton JJ. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Ann Clin Biochem. 2013 May;50(3):274-6. View Source
